molecular formula C22H23ClN4O2 B4461971 N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

Cat. No.: B4461971
M. Wt: 410.9 g/mol
InChI Key: AKRKLKKAZHRTTC-UHFFFAOYSA-N
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Description

N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, and a pyrrolidine moiety

Properties

IUPAC Name

N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-26(15-20-24-21(25-29-20)18-6-2-3-7-19(18)23)22(28)17-10-8-16(9-11-17)14-27-12-4-5-13-27/h2-3,6-11H,4-5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRKLKKAZHRTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the pyrrolidine moiety is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and other functional groups may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(2-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
  • **N-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

Uniqueness

The uniqueness of N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

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